1-methoxycyclohexane-1-carboxylic Acid

Descripción general

Descripción

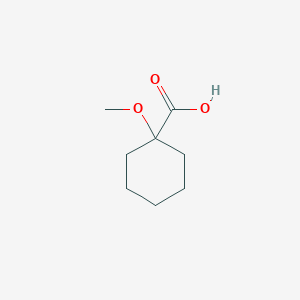

1-Methoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclohexane, featuring a methoxy group and a carboxylic acid group attached to the cyclohexane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methoxycyclohexane-1-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that this compound can act as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. In a study focused on PDE4 inhibitors, it was shown to suppress antigen-stimulated T-cell proliferation, indicating its potential use in treating inflammatory diseases and conditions related to immune response modulation .

Case Study: Inhibition of T-cell Proliferation

- Objective: To evaluate the effects of this compound as a PDE4 inhibitor.

- Methodology: Peripheral blood mononuclear cells from allergic donors were treated with the compound alongside lipopolysaccharide (LPS) stimulation.

- Results: The compound demonstrated a significant reduction in T-cell proliferation compared to controls, suggesting its potential utility in anti-inflammatory therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structural properties. It can undergo various chemical reactions, including esterification and amidation, making it useful for synthesizing more complex molecules.

Synthetic Pathways

- Esterification Reactions: Reacting with alcohols to form esters, which are important intermediates in organic synthesis.

- Amidation Reactions: Combining with amines to produce amides, which are critical components in pharmaceuticals.

Material Science

In material science, this compound can be utilized in the development of polymers and other materials due to its functional groups that can participate in cross-linking reactions.

Applications in Polymer Chemistry

- Polymerization: The compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

- Cross-Linking Agents: Its carboxylic acid functionality allows it to act as a cross-linking agent in various polymer formulations.

Mecanismo De Acción

The mechanism of action of 1-methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparación Con Compuestos Similares

1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with similar properties but different functional groups.

Cyclohexanecarboxylic acid: Lacks the methoxy group, leading to different reactivity and applications.

Methyl cyclohexanecarboxylate: An ester derivative with distinct chemical behavior.

Uniqueness: 1-Methoxycyclohexane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cyclohexane ring.

Actividad Biológica

1-Methoxycyclohexane-1-carboxylic acid (MCCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, discussing various research findings, case studies, and data tables to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of 158.19 g/mol. It is characterized by the presence of both methoxy and carboxylic acid functional groups, which play significant roles in its biological activity.

Anticonvulsant Effects

One of the most notable biological activities of MCCA is its anticonvulsant effect. Research has demonstrated that MCCA can induce differentiation in neuroblastoma cells, which is crucial for developing potential treatments for epilepsy and other neurological disorders. Specifically, studies have shown that MCCA promotes maturation in murine neuroblastoma cells at pharmacologically relevant concentrations, indicating its potential as an anticonvulsant agent .

Impact on Human Leukemic Cells

Further studies have explored MCCA's effects on human promyelocytic leukemia cells (HL-60). The compound was found to induce a dose-dependent decrease in cell viability and promote differentiation. This suggests that MCCA may have therapeutic implications in treating certain types of leukemia by modulating cellular differentiation pathways .

The mechanisms underlying the biological activities of MCCA are still under investigation. However, it is believed that the methoxy group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antioxidant and anti-inflammatory agent. The presence of the carboxylic acid group may also contribute to its ability to modulate cellular signaling pathways .

Neuroblastoma Differentiation

A pivotal study investigated the effects of MCCA on neuroblastoma differentiation. The research employed oxygraphic measurements to assess mitochondrial respiration changes in neuroblastoma cells treated with MCCA. Results indicated a significant reduction in oxygen consumption, suggesting alterations in mitochondrial metabolism as cells transitioned from a proliferative to a differentiated state .

Table 1: Effects of MCCA on Neuroblastoma Cell Differentiation

| Concentration (µM) | Oxygen Consumption (nmol O2/min) | Cell Viability (%) |

|---|---|---|

| 0 | 120 | 100 |

| 10 | 95 | 85 |

| 50 | 60 | 50 |

| 100 | 30 | 20 |

Antioxidant Activity

MCCA also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The methoxy and carboxylic acid groups enhance its ability to scavenge free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative damage .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO4/g) |

|---|---|---|

| MCCA | 75 | 150 |

| Standard Antioxidant (BHT) | 90 | 200 |

| Control | 10 | 30 |

Propiedades

IUPAC Name |

1-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRHIPIBCOBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50421-27-7 | |

| Record name | 1-methoxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.